TEPA's ability to form strong bonds with metal ions makes it a valuable chelating agent. This property allows it to bind and sequester metal ions, removing them from solution and preventing them from participating in unwanted reactions. This characteristic is especially useful in:
TEPA can act as a catalyst in various chemical reactions due to its Lewis base character and ability to donate electron pairs. These applications include:
TEPA can form protective films on metal surfaces, preventing corrosion caused by exposure to air, water, or other corrosive agents. This property finds applications in:
Beyond the mentioned applications, TEPA is also used in various other research areas, including:
Tetraethylenepentamine is an organic compound belonging to the class of chemicals known as ethyleneamines. It is characterized as a slightly viscous, yellowish liquid that is soluble in most polar solvents. The chemical formula for tetraethylenepentamine is , and it has a molecular weight of approximately 189.3 g/mol. This compound is primarily utilized as a curing agent or hardener in epoxy chemistry, often in conjunction with tall oil fatty acids to create amidoamines, which serve as curing agents for epoxy resin systems .
TEPA is a corrosive and harmful compound. Here are some key safety concerns:
Tetraethylenepentamine exhibits various chemical reactivity patterns typical of amines. It can participate in:
Tetraethylenepentamine is synthesized through the reaction of ethylene dichloride with ammonia. This process yields various ethyleneamines, including tetraethylenepentamine, which are then separated by distillation due to their close boiling points. The synthesis typically involves:
The primary applications of tetraethylenepentamine include:
Studies on interaction have focused on the chelation capabilities of tetraethylenepentamine with various metal ions. Its strong binding affinity for copper has been highlighted, making it useful in applications requiring selective metal ion removal or stabilization. The kinetics of these interactions have been examined, revealing insights into how tetraethylenepentamine can influence the behavior of metal complexes in solution .
Tetraethylenepentamine shares structural similarities with other ethyleneamines but has unique properties that distinguish it from its counterparts. Here are some similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethylenediamine | Two amine groups | Simpler structure; less complex reactivity |
Diethylenetriamine | Three amine groups | Lower chelation capacity compared to tetraethylenepentamine |
Triethylenetetramine | Four amine groups | Similar chelation properties; lacks an additional ethyl group |
Aminoethylpiperazine | Contains a piperazine ring along with amine groups | Different cyclic structure; distinct reactivity |
Tetraethylenepentamine's pentadentate nature allows it to form more stable complexes with certain metals compared to these similar compounds, making it particularly valuable in applications requiring robust metal ion binding .
The rational design of tetraethylenepentamine-based systems requires a comprehensive understanding of the relationship between molecular structure and functional performance. The fundamental molecular architecture of tetraethylenepentamine, characterized by its linear polyamine backbone with five nitrogen atoms, provides multiple sites for chemical modification and functional optimization [1] [2].
The primary design principle centers on the amine functionality distribution, where the presence of both primary and secondary amine groups creates a versatile platform for diverse applications. Linear tetraethylenepentamine exhibits an extended chain conformation that maximizes accessibility to reactive sites, making it particularly effective for applications requiring high reactivity such as carbon dioxide capture and metal chelation [3] [4]. The molecular flexibility inherent in the ethylene linkages allows for conformational adaptability, enabling optimal interaction geometries with target molecules.
Table 1: Tetraethylenepentamine Physical-Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 189.30 g/mol | OECD SIDS, Nouryon PDS |
Molecular Formula | C8H23N5 | OECD SIDS, PubChem |
Density (20°C) | 0.993 g/cm³ | OECD SIDS, Nouryon PDS |
Boiling Point (1013 hPa) | 320-375°C | OECD SIDS, TCI |
Melting Point/Freezing Point | -30 to -46°C | OECD SIDS, Nouryon PDS |
Flash Point (closed cup) | 150-175°C | OECD SIDS, Nouryon PDS |
Vapor Pressure (20°C) | 1.07×10⁻⁶ hPa | OECD SIDS |
Water Solubility | Completely miscible | OECD SIDS, Nouryon PDS |
pH (2% solution) | 11.8 | Nouryon PDS |
Dynamic Viscosity (20°C) | 80 mPa·s | Nouryon PDS |
Partition Coefficient (Log Pow) | -3.16 | OECD SIDS, Nouryon PDS |
Appearance | Yellowish viscous liquid | Nouryon PDS |
Odor | Ammoniacal | Nouryon PDS |
Chemical modification strategies for enhanced functionality have been extensively explored, with particular emphasis on functionalization of primary and secondary amine sites. The introduction of bulky alkyl substituents, such as 3-pentyl groups, has been shown to dramatically enhance both carbon dioxide adsorption capacity and thermal stability while maintaining regeneration performance [3]. This enhancement mechanism operates through the creation of sterically protected amine sites that resist thermal degradation while preserving reactivity toward carbon dioxide.
The design of tetraethylenepentamine derivatives also considers the balance between reactivity and stability. Primary amines, while highly reactive toward carbon dioxide with a 2:1 stoichiometry, are prone to urea formation under thermal stress [2] [3]. Secondary amines provide a compromise with moderate reactivity (1:1 stoichiometry) and improved thermal stability. The strategic conversion of primary amines to secondary or tertiary forms through controlled functionalization represents a key design principle for applications requiring long-term stability [5].
Table 2: Metal Ion Stability Constants Comparison
Metal Ion | TETA Stability Constant | TEPA Stability Constant | TEPA Enhancement |
---|---|---|---|
Copper (Cu²⁺) | 20.4 | 23.1 | 2.7 |
Zinc (Zn²⁺) | 12.1 | 15.3 | 3.2 |
Cobalt (Co²⁺) | 11.1 | 13.5 | 2.4 |
Iron (Fe²⁺) | 7.8 | 9.96 | 2.16 |
Manganese (Mn²⁺) | 4.9 | 6.6 | 1.7 |
The chelation properties of tetraethylenepentamine demonstrate superior performance compared to lower molecular weight analogs, with stability constants showing consistent enhancement across all metal ions tested [1]. This enhanced chelation capacity stems from the additional coordination sites and improved geometric flexibility that allows for optimal metal-ligand binding configurations.
Computational modeling has emerged as a critical tool for understanding and predicting the reactivity patterns of tetraethylenepentamine in various applications. Density functional theory calculations have been extensively employed to elucidate the electronic structure and reaction mechanisms governing tetraethylenepentamine behavior [2] [6] [7].
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy levels in tetraethylenepentamine are primarily localized on the nitrogen atoms, with significant electron density distribution across the polyamine backbone [8]. These calculations demonstrate that the primary amine termini exhibit the highest nucleophilicity, consistent with experimental observations of preferential reactivity at these sites. The lowest unoccupied molecular orbital energies provide insights into the electron-accepting capacity of the molecule, which is crucial for understanding charge transfer processes in metal complexation.
Table 3: Computational Modeling Methods for Tetraethylenepentamine
Method | Applications | Key Parameters Studied | Computational Challenges |
---|---|---|---|
Density Functional Theory (DFT) | Electronic structure, CO2 interaction mechanisms | Band gap, electron density, orbital energies | Large molecular size, multiple conformers |
Molecular Dynamics (MD) | Thermal stability, diffusion behavior | Diffusion coefficients, thermal properties | Long simulation times, force field accuracy |
Ab Initio Calculations | Reaction pathways, binding energies | Activation energies, reaction coordinates | Basis set selection, electron correlation |
Semi-empirical Methods (PM3, AM1) | Corrosion inhibition properties | Dipole moments, atomic charges | Parameter transferability, accuracy limits |
Computational Fluid Dynamics (CFD) | Mass transfer in adsorption columns | Concentration profiles, breakthrough curves | Multiscale modeling, boundary conditions |
Quantum Chemical Calculations | HOMO-LUMO analysis, charge distributions | Frontier orbital energies, dipole moments | Isomer complexity, basis set convergence |
First Principles Calculations | Adsorption on nanotubes, surface interactions | Binding energies, adsorption configurations | System size limitations, computational cost |
Molecular Orbital Theory | Electron density distribution | Electron distributions, charge transfer | Conformational flexibility, basis set effects |
Molecular dynamics simulations have provided valuable insights into the thermal stability and diffusion properties of tetraethylenepentamine. These studies reveal that the molecular flexibility of the polyamine chain facilitates efficient diffusion in porous media while maintaining structural integrity under thermal stress [7] [9]. The simulations also demonstrate the importance of intermolecular interactions in determining the bulk properties of tetraethylenepentamine-based systems.
Ab initio calculations have been particularly valuable in understanding the reaction pathways for carbon dioxide capture and metal chelation processes [2] [10]. These calculations provide detailed energy profiles for reaction coordinates, revealing the activation barriers and thermodynamic driving forces for key transformations. The computational results consistently show that primary amine sites exhibit lower activation energies for carbon dioxide addition compared to secondary sites, explaining the experimental preference for these reaction pathways.
First-principles calculations have been employed to study the adsorption behavior of tetraethylenepentamine on various support materials, including nanotubes and porous solids [10]. These studies reveal that the adsorption strength and configuration depend critically on the surface chemistry and topology of the support material. The calculations demonstrate that tetraethylenepentamine can adopt various conformations to maximize favorable interactions with the surface, leading to enhanced stability and performance.
Systematic structure-activity correlation studies have established quantitative relationships between molecular structural features and functional performance in tetraethylenepentamine systems. These correlations provide fundamental insights for the design of optimized derivatives with enhanced properties [3] [8].
The correlation between amine functionality distribution and carbon dioxide capture performance reveals distinct patterns based on the type and accessibility of amine sites. Primary amines demonstrate the highest intrinsic reactivity with carbon dioxide, forming stable carbamate linkages with a theoretical 2:1 stoichiometry [2] [3]. However, this high reactivity is accompanied by increased susceptibility to thermal degradation through urea formation pathways. Secondary amines exhibit moderate reactivity with 1:1 stoichiometry but demonstrate superior thermal stability, making them ideal for applications requiring cyclic operation.
Table 4: Structure-Activity Relationships in Tetraethylenepentamine
Structural Feature | Effect on CO2 Adsorption | Effect on Thermal Stability | Chelation Properties |
---|---|---|---|
Primary amine content | High capacity (2:1 stoichiometry) | Prone to urea formation | Weak chelation |
Secondary amine content | Moderate capacity (1:1 stoichiometry) | Moderate stability | Moderate chelation |
Tertiary amine content | Low capacity (reduced reactivity) | Enhanced stability | Strong chelation |
Linear chain length | Enhanced accessibility | Reduced stability | Enhanced metal binding |
Branching degree | Reduced accessibility | Improved stability | Reduced coordination |
Cyclic structure presence | Hindered accessibility | Variable stability | Altered selectivity |
Molecular flexibility | Improved kinetics | Influences degradation pathways | Affects binding geometry |
Intermolecular distance | Affects diffusion rates | Affects thermal decomposition | Influences complex stability |
The impact of molecular flexibility on functional performance has been quantitatively assessed through conformational analysis and dynamic simulations. Increased chain flexibility generally correlates with enhanced diffusion rates and improved kinetic performance in applications such as carbon dioxide capture [3] [7]. However, excessive flexibility can lead to reduced thermal stability due to increased conformational entropy and accessibility of degradation pathways.
Chelation studies have revealed strong correlations between the number of available coordination sites and metal binding affinity. Tetraethylenepentamine, with its five nitrogen atoms, demonstrates superior chelation performance compared to shorter chain analogs [1]. The stability constants for metal complexes show systematic trends based on the electronic properties of the metal ions, with copper demonstrating the highest affinity due to optimal geometric and electronic matching with the ligand framework.
Quantitative structure-activity relationship models have been developed to predict functional performance based on calculated molecular descriptors. These models incorporate electronic properties such as frontier orbital energies, dipole moments, and charge distributions to predict reactivity patterns [8]. The models demonstrate good predictive capability for carbon dioxide capture performance and thermal stability, providing valuable tools for molecular design optimization.
The commercial tetraethylenepentamine supply consists of a complex mixture of isomeric forms, including linear, branched, and cyclic structures, each contributing differently to overall performance characteristics [11] [12] [4]. Understanding these isomeric effects is crucial for optimizing application performance and developing improved synthesis methods.
Linear tetraethylenepentamine represents the primary component in commercial mixtures and serves as the baseline for performance comparisons. Its extended chain conformation provides maximum accessibility to all amine sites, resulting in high carbon dioxide capture efficiency and good diffusion properties [4]. However, the linear structure also exhibits moderate thermal stability due to the accessibility of degradation pathways.
Table 5: Isomeric Distribution Effects on Tetraethylenepentamine Performance
Isomer Type | Molecular Configuration | CO2 Capture Efficiency | Thermal Stability | Diffusion Properties |
---|---|---|---|---|
Linear TEPA | Extended chain conformation | High (baseline reference) | Moderate (standard) | Good (flexible chain) |
Branched TEPA | Compact folded structure | Moderate (steric hindrance) | Enhanced (protected amines) | Moderate (intermediate size) |
Cyclic TEPA (piperazine-type) | Constrained ring geometry | Reduced (ring constraints) | High (constrained structure) | Poor (bulky structure) |
Cyclic TEPA (imidazolidine-type) | Rigid bicyclic structure | Low (rigid structure) | Very high (rigid backbone) | Very poor (rigid geometry) |
Higher MW oligomers | Extended polymer chains | Variable (MW dependent) | Variable (depends on chain length) | Poor (high MW) |
Branched tetraethylenepentamine isomers demonstrate altered performance characteristics due to their compact folded structures. The branching introduces steric hindrance that reduces accessibility to some amine sites, resulting in moderate carbon dioxide capture efficiency [11] [12]. However, the branched structure provides enhanced thermal stability through the protection of amine sites from degradation pathways. This improved stability makes branched isomers particularly valuable for high-temperature applications.
Cyclic tetraethylenepentamine isomers, including piperazine-type and imidazolidine-type structures, exhibit distinctly different performance profiles. The constrained ring geometry significantly reduces carbon dioxide capture efficiency due to hindered accessibility of amine sites [12]. However, these cyclic structures demonstrate superior thermal stability due to their rigid backbone structures that resist degradation pathways. The reduced diffusion properties of cyclic isomers limit their effectiveness in applications requiring rapid mass transfer.
The presence of higher molecular weight oligomers in commercial tetraethylenepentamine affects both performance and processing characteristics. These extended polymer chains exhibit variable carbon dioxide capture efficiency depending on their molecular weight and structure [11]. While longer chains may provide additional binding sites, their reduced diffusion rates and increased viscosity can negatively impact overall performance in mass transfer limited applications.
Isomeric distribution control has emerged as a critical factor in optimizing tetraethylenepentamine performance for specific applications. Selective synthesis methods that favor particular isomeric forms can enhance performance characteristics. For example, synthesis conditions that minimize cyclization reactions produce materials with higher linear content and improved carbon dioxide capture efficiency [13] [14]. Conversely, controlled cyclization can produce thermally stable materials suitable for high-temperature applications.
Corrosive;Irritant;Environmental Hazard